molecular formula C15H8N2OS4 B11816453 Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone

Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone

Cat. No.: B11816453
M. Wt: 360.5 g/mol
InChI Key: QRLINOOAXDGZJY-UHFFFAOYSA-N
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Description

Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone is a heterocyclic compound featuring two thiophene rings, each substituted at the 3-position with a thiazole moiety, connected via a central methanone group. This structure combines electron-rich thiophene and thiazole units, which are known for their applications in organic electronics, medicinal chemistry, and materials science. Its synthesis likely involves coupling reactions between thiazole-substituted thiophene precursors and a carbonyl source, analogous to methods described for structurally related compounds in the literature .

Properties

Molecular Formula

C15H8N2OS4

Molecular Weight

360.5 g/mol

IUPAC Name

bis[3-(1,3-thiazol-2-yl)thiophen-2-yl]methanone

InChI

InChI=1S/C15H8N2OS4/c18-11(12-9(1-5-19-12)14-16-3-7-21-14)13-10(2-6-20-13)15-17-4-8-22-15/h1-8H

InChI Key

QRLINOOAXDGZJY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C2=NC=CS2)C(=O)C3=C(C=CS3)C4=NC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone typically involves the reaction of thioamides with α-halocarbonyl compounds. One common method includes the reaction of 2-oxo-2-phenylethanethioamide with phenacyl bromide in acetone in the presence of triethylamine . This reaction is a modified version of the Hantzsch thiazole synthesis, which is a well-known method for producing thiazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as solvent choice and temperature control, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Properties
The thiazole ring system is known for its biological activity, making derivatives like bis(3-(thiazol-2-yl)thiophen-2-yl)methanone promising candidates for antimicrobial agents. Studies have demonstrated that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) as low as 7.8 µg/mL against various bacterial strains, outperforming traditional antibiotics like oxytetracycline .

Antiviral Activity
Research has indicated that thiazole-based compounds can also exhibit antiviral properties. Chalcone derivatives, which share structural similarities with this compound, have been shown to inhibit viral replication through mechanisms involving the inhibition of specific enzymes like glucosamine-6-phosphate synthase . This suggests a potential for this compound in antiviral drug development.

Cytotoxic Effects
The cytotoxicity of thiazole derivatives has been explored in various cancer cell lines. Compounds similar to this compound have demonstrated promising results in inhibiting cancer cell proliferation. For example, certain thiazole derivatives have been tested using the SulfoRhodamine-B assay, showing significant cytotoxic effects at concentrations ranging from 10 to 100 µmol/L .

Material Science Applications

Organic Electronics
The unique electronic properties of thiophene and thiazole compounds make them suitable for applications in organic electronics. Research indicates that these compounds can be utilized in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance charge transport properties, making it a candidate for next-generation electronic devices .

Sensors
Due to their electronic characteristics, thiazole and thiophene derivatives are also being investigated for use in chemical sensors. Their ability to interact with various analytes can lead to the development of sensitive detection systems for environmental monitoring and biomedical applications .

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited MIC values comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that certain thiazole-based compounds inhibited cell growth significantly. The findings suggest that these compounds could serve as lead candidates in anticancer drug development .
  • Electronic Properties : Research focused on the synthesis of thiophene-linked thiazole derivatives showed promising results in enhancing the performance of organic electronic devices. The incorporation of these compounds into device architectures resulted in improved charge mobility and stability .

Mechanism of Action

The mechanism of action of Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone involves its interaction with various molecular targets and pathways. The thiazole and thiophene rings can interact with biological macromolecules, leading to inhibition of enzymes or disruption of cellular processes. For example, the compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone with structurally or functionally analogous compounds from the evidence, focusing on molecular features, physical properties, and applications.

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Applications/Analytical Data Reference
This compound (Target) C₁₃H₈N₂O₂S₃* Thiophene-thiazole units, methanone core Not reported Not reported Hypothetical: Potential use in electronics or antimicrobial agents (inferred from analogs) N/A
(3-Amino-4-(benzothiazol-2-yl)-5-(tri-O-acetyl-β-D-xylopyranosylthio)thiophen-2-yl)(4-bromophenyl)methanone (8c) C₂₄H₂₁ClN₂O₆S₃ Acetylated xylopyranosyl, bromophenyl Not reported Not reported Glycoside-functionalized thiophene; elemental analysis (C: 51.01%, H: 3.75%, N: 4.96%)
(4-Ethylpiperazin-1-yl)(6-(3-(4-ethylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4f) C₂₃H₃₄N₄O₂S Ethylpiperazinyl, propoxy linkage 114.6–114.9 48.1 Multitargeted ligands; NMR and column chromatography data
(3,4-Dimethoxyphenyl)(3-(2-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3b) C₂₁H₁₈FN₂O₃S Dimethoxyphenyl, fluorophenyl, pyrazoline 118–120 40.2 PI3Kγ inhibitor; HRMS (m/z: 397.1123 [M+H]⁺)
Bis-[1,3,4-thiadiazole] derivatives (e.g., from ) Varies (e.g., C₁₆H₁₀N₄S₃) Thieno[2,3-b]thiophene, thiadiazole/thiazole Not reported Not reported Antimicrobial activity (MIC: 12.5–50 µg/mL against S. aureus and E. coli)
(2-Hydroxy-5-methylphenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone (5o) C₁₆H₁₂O₃S Hydroxyphenyl, benzo[b]thiophene 130–132 85 Triazole precursor; ¹H/¹³C NMR and GC-MS (m/z: 284.03 [M⁺])

*Estimated formula based on structural analogy.

Key Observations:

Structural Diversity: The target compound lacks glycosidic or piperazinyl substituents seen in analogs like 8c and 4f , which may reduce solubility but enhance thermal stability. Compared to pyrazoline derivatives (e.g., 3b ), the absence of a heterocyclic ring in the methanone core simplifies synthesis but may limit biological targeting.

Physical Properties :

  • Melting points vary significantly: Ethylpiperazinyl derivatives (4f: 114.6–114.9°C ) melt lower than pyrazoline analogs (3b: 118–120°C ), suggesting substituent polarity and crystallinity differences.

Functional Potential: Antimicrobial activity in bis-thiadiazoles implies that the target compound’s thiazole-thiophene system could exhibit similar properties if tested. PI3Kγ inhibition in pyrazoline derivatives highlights the role of fluorophenyl groups in target engagement, a feature absent in the target.

Analytical Characterization :

  • Elemental analysis (C, H, N) and HRMS are standard for validation, as shown for 8c and 3b . The target compound would require similar validation.

Biological Activity

Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone is a compound featuring both thiazole and thiophene moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H8N2S3O\text{C}_{12}\text{H}_8\text{N}_2\text{S}_3\text{O}

This compound contains two thiazole rings and one thiophene ring, contributing to its potential biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole and thiophene derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

  • Case Study:
    A study evaluated the cytotoxicity of thiazole derivatives against HepG2 (hepatocellular carcinoma) cells. Compounds demonstrated IC50 values ranging from 1.37 μM to 2.09 μM, indicating potent anticancer activity .
CompoundIC50 (μM)Cell Line
3g1.37HepG2
5e1.41HepG2
3e1.62HepG2
101.86HepG2

The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups significantly enhances cytotoxicity .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Research has shown that compounds with thiazole rings exhibit activity against various pathogens, including bacteria and fungi:

  • Study Findings:
    A derivative similar to this compound was tested against Candida albicans and Aspergillus niger, showing minimum inhibitory concentration (MIC) values ranging from 3.92 mM to 4.23 mM .
PathogenMIC (mM)
Candida albicans3.92
Aspergillus niger4.01

The presence of substituents such as nitro or methoxy groups in the para position on the benzene ring was found to enhance antimicrobial activity .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been investigated due to their ability to scavenge free radicals:

  • Research Insights:
    A study reported that thiazole-based compounds exhibited significant DPPH radical scavenging activity, indicating their potential as antioxidant agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Induction of apoptosis in cancer cells by disrupting mitochondrial function.
  • Antimicrobial Action : Inhibition of cell wall synthesis or interference with nucleic acid metabolism in microbes.
  • Antioxidant Effects : Scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

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